5-Bromo-1-benzofuran-2-sulfonamide
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Overview
Description
5-Bromo-1-benzofuran-2-sulfonamide is a chemical compound with the CAS Number: 2490418-52-3 . It has a molecular weight of 276.11 . The IUPAC name for this compound is 5-bromobenzofuran-2-sulfonamide . It is stored at room temperature and is available in powder form .
Synthesis Analysis
Benzofuran compounds, including 5-Bromo-1-benzofuran-2-sulfonamide, are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have attracted considerable attention in the fields of drug invention and development . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The InChI code for 5-Bromo-1-benzofuran-2-sulfonamide is1S/C8H6BrNO3S/c9-6-1-2-7-5 (3-6)4-8 (13-7)14 (10,11)12/h1-4H, (H2,10,11,12)
. This indicates the presence of a benzofuran ring in the structure . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups . Chemical Reactions Analysis
The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups . 5-Bromobenzofuran is used in the synthesis of 1- (7-benzofuranyl)-4-methylpiperazine; a compound shown to bind strongly and with high selectivity to the serotonin receptor 5-HT2A in the presence of the receptor 5-HT7 in vitro .Physical And Chemical Properties Analysis
5-Bromo-1-benzofuran-2-sulfonamide is a powder that is stored at room temperature . It has a molecular weight of 276.11 .Scientific Research Applications
Chemical Properties
5-Bromo-1-benzofuran-2-sulfonamide is a chemical compound with the CAS Number: 2490418-52-3 . It has a molecular weight of 276.11 . It is typically stored at room temperature and comes in a physical form of powder .
Antimicrobial Applications
Benzofuran and its derivatives, including 5-Bromo-1-benzofuran-2-sulfonamide, have been identified as promising scaffolds for antimicrobial agents . The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Anticancer Applications
Some substituted benzofurans, including 5-Bromo-1-benzofuran-2-sulfonamide, have shown significant anticancer activities . For example, compound 36, a benzofuran derivative, was found to have significant cell growth inhibitory effects on different types of cancer cells . The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .
Safety Information
The safety information for 5-Bromo-1-benzofuran-2-sulfonamide includes several hazard statements such as H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Storage and Handling
5-Bromo-1-benzofuran-2-sulfonamide should be stored at room temperature . It comes in a physical form of powder . The safety information includes several precautionary statements for handling this compound .
Commercial Availability
5-Bromo-1-benzofuran-2-sulfonamide is commercially available and can be purchased from several suppliers, including Enamine and Sigma-Aldrich .
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which 5-bromo-1-benzofuran-2-sulfonamide belongs, have been found to interact with a wide range of targets, including topoisomerase i, sigma receptors, pim-1, farnesyl transferase, histamine h3 receptors, and carbonic anhydrase .
Mode of Action
For instance, some benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the bioavailability of benzofuran derivatives has been improved in recent years, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, anti-ad, anti-parasitic, anti-acetylcholine, and anti-inflammatory activities .
Action Environment
It is known that the success of suzuki–miyaura coupling, a reaction often used in the synthesis of benzofuran derivatives, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
Safety and Hazards
Future Directions
Benzofuran compounds, including 5-Bromo-1-benzofuran-2-sulfonamide, have attracted considerable attention in the fields of drug invention and development . They have a wide range of biological and pharmacological applications . Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research will likely continue to explore the therapeutic potential of these compounds .
properties
IUPAC Name |
5-bromo-1-benzofuran-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3S/c9-6-1-2-7-5(3-6)4-8(13-7)14(10,11)12/h1-4H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPUOYOPEOCQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-benzofuran-2-sulfonamide |
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